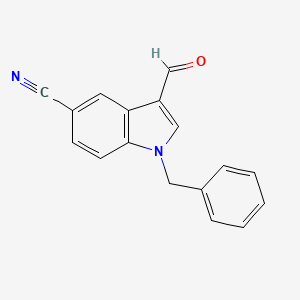![molecular formula C13H19NO B13894330 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C13H19NO. It is a benzaldehyde derivative characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-Trimethylbenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include toluene and other organic solvents that can dissolve both reactants and products effectively.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Methylamino)methyl-2,4,6-trimethylbenzaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)methylbenzaldehyde: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the dimethylamino group and the trimethyl-substituted benzene ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)13(8-15)11(3)12(9)7-14(4)5/h6,8H,7H2,1-5H3 |
InChI-Schlüssel |
FYOLTQSXFYAPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1CN(C)C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

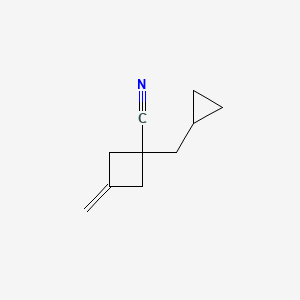
![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
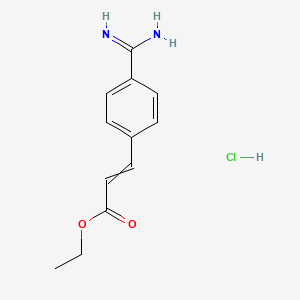
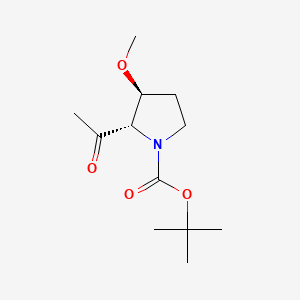
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
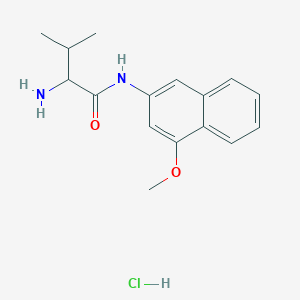
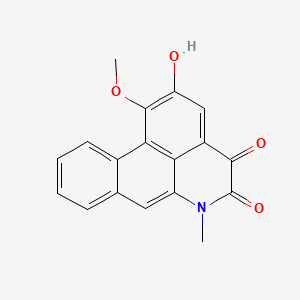
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
